molecular formula C5H5NO2S B3374640 5-Isothiazoleacetic acid CAS No. 10271-84-8

5-Isothiazoleacetic acid

Cat. No. B3374640
CAS RN: 10271-84-8
M. Wt: 143.17 g/mol
InChI Key: ZLQPJCLOAXMYLL-UHFFFAOYSA-N
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Description

5-Isothiazoleacetic acid is a derivative of isothiazole . Isothiazoles are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .


Molecular Structure Analysis

Isothiazoles, including 5-Isothiazoleacetic acid, have unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . The ring structure of isothiazole is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazoles undergo a wide range of selective transformations involving the isothiazole heterocycle . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule like 5-Isothiazoleacetic acid can be influenced by its molecular structure. Factors such as shape, hydrophobicity, hydrogen bonding, and charge distribution can affect properties like solubility and permeability .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Isothiazoleacetic acid is involved in various chemical reactions, contributing to the synthesis of diverse compounds. Rzhevskii et al. (2012) studied the reactions of triazolethiones with haloacetic acids, demonstrating the potential of isothiazole derivatives in regiospecific cyclocondensation processes (Rzhevskii et al., 2012). Additionally, Veretennikov and Pavlov (2013) explored the reaction of 2-aminothiazoles with ethyl acetoacetate, leading to the formation of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, indicating the versatility of isothiazole compounds in synthesizing pyrimidin-5-one derivatives (Veretennikov & Pavlov, 2013).

Biological and Pharmacological Potential

Some derivatives of isothiazoles demonstrate notable biological activities. Konstantinova et al. (2009) reported the synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, showing their effectiveness against various bacterial and fungal strains, as well as their antitumor potential on human cell lines (Konstantinova et al., 2009). Moreover, Lipnicka et al. (2009) synthesized derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters, revealing their differential and dose-dependent immunoregulatory properties in vitro (Lipnicka et al., 2009).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of isothiazoles, such as triazole derivatives, have been studied for their potential in corrosion inhibition. For example, Hassan et al. (2007) investigated triazole derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution, showing significant inhibition efficiency, which indicates the potential of isothiazole derivatives in industrial applications (Hassan et al., 2007).

Future Directions

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle . Future research may focus on further understanding the synthesis, reactivity, and potential applications of isothiazole derivatives .

properties

IUPAC Name

2-(1,2-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPJCLOAXMYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiazoleacetic acid

CAS RN

10271-84-8
Record name 2-(1,2-thiazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zheng, X Feng, L Hu, S Gao, Y Wei, T Huang… - Chinese Journal of …, 2023 - cjter.com
… OBJECTIVE: On the basis of the “dual SMAD” inhibition regimen, different concentrations of MIF and its inhibitor (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5isothiazoleacetic acid methyl …
Number of citations: 2 www.cjter.com
郑晓晗, 冯晓丽, 胡兰, 高仕君, 魏艳召, 黄婷, 孙圣童… - 中国组织工程研究, 2023 - cjter.com
… OBJECTIVE: On the basis of the “dual SMAD” inhibition regimen, different concentrations of MIF and its inhibitor (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isothiazoleacetic acid methyl …
Number of citations: 3 www.cjter.com

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